(7-Oxaspiro[3.5]nonan-2-yl)methanol
Description
(7-Oxaspiro[3.5]nonan-2-yl)methanol: is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRKWAKUFAPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-Oxaspiro[3.5]nonan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield various alcohol derivatives.
Scientific Research Applications
(7-Oxaspiro[3.5]nonan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Oxaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(7-Oxaspiro[3.5]nonane): Lacks the methanol group, making it less reactive in certain chemical reactions.
(7-Oxaspiro[3.5]nonan-2-one): Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(7-Oxaspiro[35]nonan-2-yl)methanol is unique due to the presence of both the spirocyclic structure and the hydroxyl group
Biological Activity
(7-Oxaspiro[3.5]nonan-2-yl)methanol is a chemical compound notable for its unique spirocyclic structure, which includes a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are largely attributed to its structural features.
Structural Characteristics
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- CAS Number : 1896810-74-4
The compound's spirocyclic arrangement and hydroxyl group enhance its reactivity and interactions with biological targets, potentially influencing enzyme or receptor activities. The hydroxyl group is particularly significant as it facilitates hydrogen bonding, which may enhance the compound's affinity for various biological molecules.
Research indicates that this compound may modulate the activity of specific enzymes or receptors by fitting into unique binding sites, thereby influencing downstream signaling pathways. The compound's ability to interact with biological systems suggests potential therapeutic applications, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
Preliminary studies have shown that this compound exhibits significant biological activity:
- Cytotoxicity : In vitro assays indicate that the compound can inhibit the viability of certain cancer cell lines, suggesting potential anti-cancer properties.
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, hinting at its role as a modulator of enzymatic activity.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study focused on melanoma cells demonstrated that this compound significantly reduced cell viability over 48 to 72 hours of treatment, indicating its potential as an anti-cancer agent.
-
Mechanistic Insights :
- Further investigations revealed that the compound could disrupt specific signaling pathways associated with cell proliferation and survival, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| (7-Oxaspiro[3.5]nonane) | Lacks functional groups | Less reactive compared to this compound |
| (7-Oxaspiro[3.5]nonan-2-one) | Contains a carbonyl group | Different reactivity profile due to carbonyl presence |
| 2-Oxaspiro[3.5]nonane | Similar spirocyclic structure | Lacks hydroxymethyl group, affecting biological activity |
This table illustrates how this compound stands out due to its combination of a spirocyclic structure and functional groups, which may confer unique properties and activities not found in other similar compounds.
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the spirocyclic ring system through cyclization reactions.
- Introduction of the hydroxymethyl group via functionalization steps.
While specific industrial production methods are not widely documented, optimizing synthetic routes for large-scale production involves selecting cost-effective reagents and refining reaction conditions for high yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
